1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19ClN and a CAS number of 42796-83-8. This compound features a pyrrolidine ring substituted with a chlorophenylpropyl group, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is classified as an amine derivative due to its nitrogen-containing structure.
The synthesis of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride typically involves several steps:
The reaction conditions often require controlled temperatures and solvents such as dichloromethane or ethanol to facilitate the nucleophilic substitution effectively. The purification of the final product may involve recrystallization or chromatography to achieve the desired purity.
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride exhibits a complex structure characterized by:
InChI=1S/C13H18ClN.ClH/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15;/h1-3,6-7,13H,4-5,8-11H2;1HClC(CCN1CCCC1)C2=CC=CC=C2.Cl1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Common reagents for these reactions include sodium methoxide for substitution reactions and lithium aluminum hydride for reduction processes. The products formed can vary widely depending on the specific reaction conditions employed.
The mechanism of action for 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride involves its interaction with specific receptors or enzymes within biological systems. It is hypothesized that this compound may modulate neurotransmitter systems or other cellular signaling pathways, although detailed studies are required to elucidate these mechanisms fully.
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride is typically a white to off-white crystalline solid. Its solubility in water and organic solvents can vary based on pH and temperature conditions.
The compound exhibits stability under standard laboratory conditions but may react with strong oxidizing agents or bases. Its melting point and boiling point are yet to be extensively documented in literature.
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride has potential applications in various fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6